molecular formula C9H10O3S B1316965 Ethyl 3-methylthiophene-2-glyoxylate CAS No. 32977-83-6

Ethyl 3-methylthiophene-2-glyoxylate

Cat. No. B1316965
CAS RN: 32977-83-6
M. Wt: 198.24 g/mol
InChI Key: DVYCFIORSNTJLJ-UHFFFAOYSA-N
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Description

Ethyl 3-methylthiophene-2-glyoxylate is a chemical compound with the CAS Number: 32977-83-6. It has a molecular weight of 198.24 and its IUPAC name is ethyl (3-methyl-2-thienyl) (oxo)acetate . It is a yellow oil in physical form .


Molecular Structure Analysis

The molecular formula of Ethyl 3-methylthiophene-2-glyoxylate is C9H10O3S . The InChI code for this compound is 1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-methylthiophene-2-glyoxylate is a yellow oil . It has a molecular weight of 198.24 . The InChI code for this compound is 1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 .

Scientific Research Applications

Synthesis of Polymers and Copolymers

Research demonstrates the utility of thiophene derivatives in the synthesis of polymers and copolymers with unique properties. For instance, copolymers of ethyl-3-thiophene acetate and 3-methylthiophene have been synthesized electrochemically and characterized by spectroscopic studies, indicating their potential for applications that require high electroactivity and thermal stability Dang et al., 2005. Similarly, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been developed, showcasing the ability to tailor polymer properties through molecular engineering Tapia et al., 2010.

Electropolymerization and Conductivity Enhancement

The electropolymerization of thiophene derivatives, including ethyl 3-methylthiophene-2-glyoxylate analogs, has been explored to improve the conductivity and electrochemical properties of polymers. Studies have shown that the presence of catalytic amounts of certain compounds during the electropolymerization of 3-methylthiophene can significantly increase the polymerization rate and the electroactivity of the resulting polymers Kiani et al., 2008.

Chemical Synthesis Methodologies

In addition to material science applications, ethyl 3-methylthiophene-2-glyoxylate and its derivatives play a critical role in developing novel chemical synthesis methodologies. For instance, the Thorpe cyclization technique has been employed to construct synthetically important compounds, demonstrating the compound's utility in facilitating complex chemical reactions Shah, 2011.

properties

IUPAC Name

ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYCFIORSNTJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560477
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylthiophene-2-glyoxylate

CAS RN

32977-83-6
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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